molecular formula C15H14O3 B2713447 3-(4-Phenylphenoxy)propanoic acid CAS No. 63472-21-9

3-(4-Phenylphenoxy)propanoic acid

Cat. No.: B2713447
CAS No.: 63472-21-9
M. Wt: 242.274
InChI Key: SJVZXSPIOGTQLX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenylphenoxy)propanoic acid typically involves the reaction of 4-phenylphenol with β-propiolactone in the presence of a base such as potassium tert-butoxide. The reaction proceeds as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Phenylphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The biphenyl ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohol derivatives.

    Substitution: Substituted biphenyl ethers.

Scientific Research Applications

3-(4-Phenylphenoxy)propanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(4-Phenylphenoxy)propanoic acid is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to identify the precise molecular mechanisms and targets involved .

Comparison with Similar Compounds

  • 3-(4-Phenoxyphenyl)propanoic acid
  • 3-(4-tert-Butylcyclohexylidene)propanoic acid
  • 3-(Phenylsulfanyl)propanoic acid
  • 3-(4-Ethoxyphenoxy)propanoic acid

Comparison: 3-(4-Phenylphenoxy)propanoic acid is unique due to its biphenyl ether structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications .

Properties

IUPAC Name

3-(4-phenylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)10-11-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVZXSPIOGTQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution in THF of 4-phenylphenol (1.86 g, 10.9 mmol) was added potassium tert-butoxide (1.22 g, 10.9 mmol). Neat β-propiolactone (0.68 mL, 10.9 mmol) was added dropwise. The resulting white suspension was stirred overnight at ambient temperature and then was concentrated in vacuo. The residue was partitioned between ethyl acetate and saturated aqueous NaHCO3. The organic phase was discarded and the aqueous phase was acidified and extracted twice with ethyl acetate. The ethyl acetate extracts were combined, dried over MgSO4, filtered, and concentrated in vacuo to give 3-(4-phenylphenoxy)propionic acid (0.86 g) as a white solid.
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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